molecular formula C5H9ClF3N3 B13458000 methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride

methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride

Cat. No.: B13458000
M. Wt: 203.59 g/mol
InChI Key: INCATXXHXFQRBU-UHFFFAOYSA-N
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Description

Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride: is a compound that features a trifluoromethyl group and a diazirine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical behavior of the molecule. The diazirine ring is a three-membered ring containing two nitrogen atoms, which is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride typically involves multiple steps. One common approach is to start with a precursor containing the trifluoromethyl group and the diazirine ring. The precursor undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the methyl and ethylamine groups. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the diazirine ring.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is often used in photoaffinity labeling. The diazirine ring can be activated by UV light to form a reactive carbene intermediate, which can covalently bind to nearby biomolecules. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes.

Medicine: In medicine, compounds containing trifluoromethyl groups are often explored for their potential therapeutic properties. The electron-withdrawing nature of the trifluoromethyl group can enhance the bioactivity and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties can be leveraged to create new products with improved performance characteristics.

Mechanism of Action

The mechanism of action of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The trifluoromethyl group can also influence the compound’s reactivity by stabilizing the carbene intermediate and enhancing its electrophilic properties.

Comparison with Similar Compounds

    Trifluoromethyl diazirines: These compounds share the trifluoromethyl and diazirine groups but may have different substituents.

    Diazirine-containing amines: These compounds contain the diazirine ring and amine groups but lack the trifluoromethyl group.

Uniqueness: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C5H9ClF3N3

Molecular Weight

203.59 g/mol

IUPAC Name

N-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C5H8F3N3.ClH/c1-9-3-2-4(10-11-4)5(6,7)8;/h9H,2-3H2,1H3;1H

InChI Key

INCATXXHXFQRBU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1(N=N1)C(F)(F)F.Cl

Origin of Product

United States

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